

In-Depth Technical Guide: Toxicological Data of 2-Ethyl-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on **2-ethyl-4-methylthiophene** and its structural analogs. Direct experimental toxicological data for **2-ethyl-4-methylthiophene** is limited. Therefore, data from related compounds and general toxicological principles are presented to provide a comprehensive overview. All data derived from sources other than direct testing of **2-ethyl-4-methylthiophene** are clearly indicated.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile. Due to a lack of direct experimental data for **2-ethyl-4-methylthiophene**, a combination of data from public databases and predicted values is presented below. For comparative purposes, experimental data for the closely related isomer, 2-ethylthiophene, is also included.

Table 1: Physicochemical Properties of **2-Ethyl-4-methylthiophene** and Related Compounds



Property	2-Ethyl-4-methylthiophene	2-Ethylthiophene	
Molecular Formula	C7H10S[1][2]	C6H8S[3]	
Molecular Weight	126.22 g/mol [1]	112.19 g/mol [3]	
CAS Number	Not available	872-55-9[3]	
Boiling Point	Predicted: 155-165 °C	132-134 °C[3]	
Melting Point	Predicted: < 25 °C	Not available	
Density	Predicted: ~0.98 g/mL	0.99 g/mL at 25 °C[3]	
Vapor Pressure	Predicted: ~1.5 mmHg at 25 °C	Not available	
Water Solubility	Predicted: Low	Not available	
logP (Octanol-Water Partition Coefficient)	Predicted: ~3.5	2.9 (Computed)[4]	

Predicted values are generated using computational models and should be considered as estimates.

Toxicological Data

Direct toxicological studies on **2-ethyl-4-methylthiophene** are not readily available in the public domain. Therefore, this section summarizes the known toxicological profile of structurally related alkylated thiophenes to provide an indication of potential hazards. It is crucial to note that even minor structural changes can significantly alter the toxicological properties of a chemical.

Acute Toxicity

No specific LD50 (lethal dose, 50%) values for **2-ethyl-4-methylthiophene** were found. However, GHS classification for the related compound 2-ethylthiophene suggests it is harmful if swallowed, in contact with skin, or if inhaled.[4] A study on various substituted thiophenes used as flavoring ingredients suggests that they generally have a low acute toxic potential.[5] For instance, 3-acetyl-2,5-dimethylthiophene has a combined oral LD50 of 510 mg/kg bw in rats.[5]



Table 2: Acute Toxicity Data for Related Thiophene Derivatives

Compound	Species	Route	LD50	GHS Classification (where available)
2-Ethylthiophene	Data not available	Oral, Dermal, Inhalation	Data not available	Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled[4]
3-Acetyl-2,5- dimethylthiophen e	Rat	Oral	510 mg/kg bw[5]	Not available
2- Acetylthiophene	Mouse	Intraperitoneal	40 mg/kg[6]	Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled

Genotoxicity and Mutagenicity

No direct genotoxicity data for **2-ethyl-4-methylthiophene** was identified. Studies on other thiophene derivatives have shown mixed results. For example, in a study of methyl 3-amino-4-methylthiophene-2-carboxylate and related compounds, no positive response was observed in the Ames test (a test for mutagenicity).[7] However, some aminothiophene derivatives have demonstrated mutagenic potential in other in vitro assays.[8] It is generally recognized that the thiophene ring can be a "structural alert" for toxicity, as its metabolism can lead to reactive intermediates.[9]

Carcinogenicity and Reproductive Toxicity



There is no available data on the carcinogenic or reproductive toxicity of **2-ethyl-4-methylthiophene**.

Experimental Protocols

In the absence of specific studies on **2-ethyl-4-methylthiophene**, this section outlines the detailed methodologies for key in vitro and in vivo toxicological assays based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols would be appropriate for assessing the toxicological profile of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[10][11]

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (survival or death) determines the next step.[10][12]

Procedure:

- Animals: Typically, young adult rats of a single sex (usually females) are used.[10]
- Housing and Feeding: Animals are housed in appropriate conditions with free access to food and water, except for a short fasting period before dosing.[10]
- Dose Levels: Pre-defined dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.
 [12]
- Administration: The test substance is administered in a single dose by gavage using a stomach tube.
- Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[13] Observations are made frequently on the day of dosing and at least daily thereafter.[12]



• Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro assay is widely used to detect gene mutations.[14][15]

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[14][15] [16][17]

Procedure:

- Tester Strains: A set of specific bacterial strains with different mutation types is used.[14]
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism.[16]
- Exposure: The bacterial strains are exposed to the test substance at various concentrations. [16] Two common methods are the plate incorporation and the pre-incubation methods.[16]
- Incubation: The plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies is counted. A substance is considered mutagenic
 if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
 [18]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay detects chromosomal damage in mammalian cells.

Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-



nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[19][20]

Procedure:

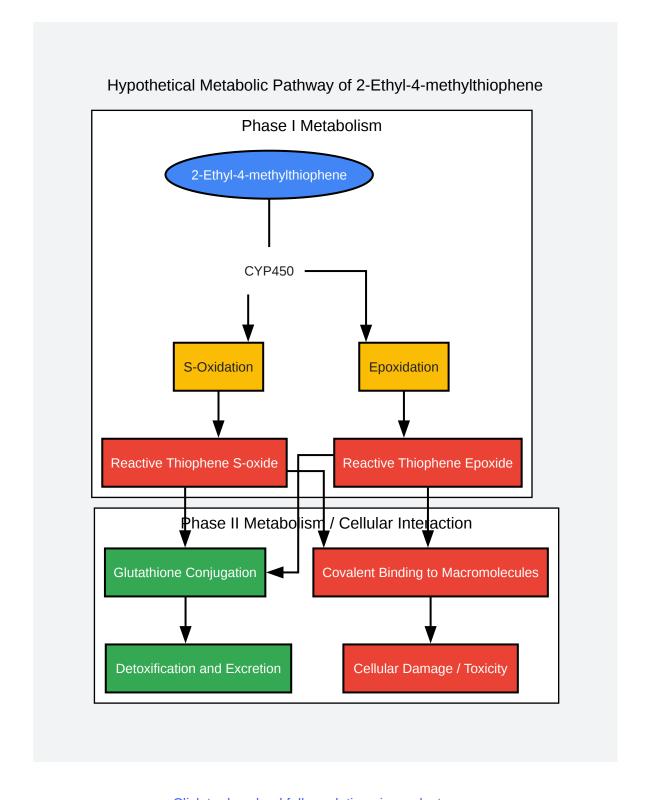
- Cell Lines: Appropriate mammalian cell lines (e.g., human lymphocytes, CHO cells) are used.[21]
- Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[20]
- Exposure: Cells are exposed to the test substance at a range of concentrations.[21]
- Cytokinesis Block: Often, a cytokinesis inhibitor (like cytochalasin-B) is added to identify cells that have completed one cell division, as these are the cells scored for micronuclei.[19][20]
- Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
- Scoring: A specific number of cells (e.g., 2000 binucleated cells per concentration) are scored for the presence of micronuclei.[22] A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.[20]

Signaling Pathways and Experimental Workflows Hypothetical Metabolic Activation of 2-Ethyl-4methylthiophene

The metabolism of thiophene-containing compounds is often mediated by cytochrome P450 (CYP) enzymes in the liver.[23][24] Two primary oxidative pathways are known: S-oxidation and epoxidation of the thiophene ring.[25][26] Both pathways can lead to the formation of reactive electrophilic metabolites that can bind to cellular macromolecules, which is a potential mechanism of toxicity.[9]

The following diagram illustrates a hypothetical metabolic pathway for **2-ethyl-4-methylthiophene** based on the known metabolism of other thiophene derivatives.





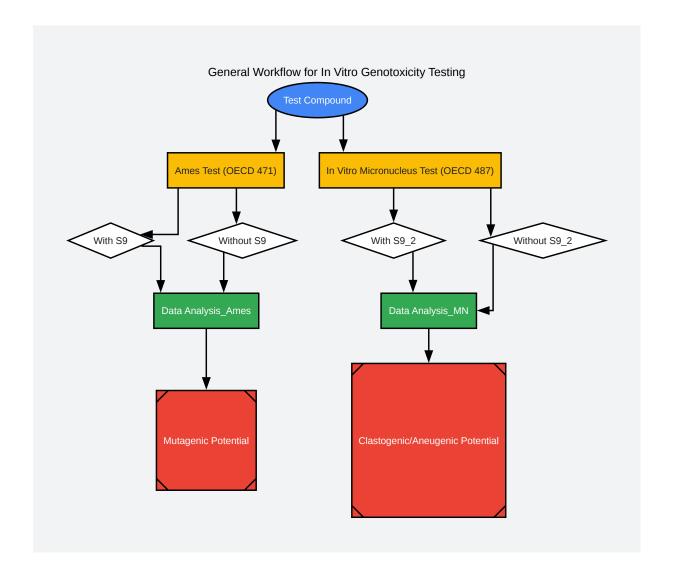
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Caption: Hypothetical metabolic pathway of **2-ethyl-4-methylthiophene**.

General Workflow for In Vitro Genotoxicity Testing



The following diagram outlines a typical workflow for assessing the genotoxicity of a test compound using the Ames test and the in vitro micronucleus assay.



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Caption: General workflow for in vitro genotoxicity assessment.



Conclusion

This technical guide provides a summary of the currently available toxicological and physicochemical information for **2-ethyl-4-methylthiophene**. The significant lack of direct experimental data for this specific compound necessitates a cautious approach to its safety assessment. The information provided on its structural analogs and the detailed experimental protocols for standard toxicological assays offer a framework for any future toxicological evaluation. The hypothetical metabolic pathway highlights the potential for the formation of reactive intermediates, a common feature of thiophene-containing compounds that warrants careful consideration in drug development and chemical safety assessment. Further experimental studies are required to definitively determine the toxicological profile of **2-ethyl-4-methylthiophene**.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological Data of 2-Ethyl-4-methylthiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15314193#toxicological-data-of-2-ethyl-4-methylthiophene]

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